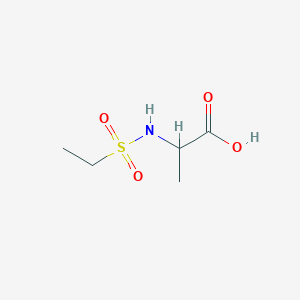

2-Ethanesulfonamidopropanoic acid

説明

2-Ethanesulfonamidopropanoic acid is a sulfonamide derivative of propanoic acid, characterized by an ethanesulfonamide group (-SO₂NH-C₂H₅) attached to the α-carbon of the carboxylic acid backbone. Sulfonamide derivatives are known for their bioactivity, including enzyme inhibition and antimicrobial properties .

特性

IUPAC Name |

2-(ethylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(9,10)6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUFCGISNUXEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethanesulfonamidopropanoic acid typically involves the reaction of alanine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or similar organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of 2-ethanesulfonamidopropanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions: 2-Ethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

科学的研究の応用

2-Ethanesulfonamidopropanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-ethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

類似化合物との比較

Structural Features

- 2-Ethanesulfonamidopropanoic Acid: Presumed structure: CH₃CH(SO₂NH-C₂H₅)COOH. The ethanesulfonamide group introduces moderate steric bulk and polarity.

- 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid (): Features a naphthalene ring and an additional phenyl group, enhancing aromatic interactions and rigidity. Molecular formula: C₁₉H₁₇NO₄S.

- 2-(Thiophene-2-sulfonamido)propanoic Acid (): Contains a thiophene ring, which introduces sulfur-based electronic effects. Formula: C₇H₉NO₄S₂; molecular weight: 235.28 g/mol.

- Formula: C₉H₁₀FNO₄S; molecular weight: 247.24 g/mol.

Key Structural Differences :

Physicochemical Properties

*Estimates based on analogous structures.

生物活性

2-Ethanesulfonamidopropanoic acid (also known as sulfonamide) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Ethanesulfonamidopropanoic acid has a sulfonamide functional group, which is known for its antibacterial properties. The general structure can be described as follows:

- Chemical Formula : C₅H₁₁NO₃S

- Molecular Weight : 165.21 g/mol

The biological activity of 2-Ethanesulfonamidopropanoic acid primarily involves:

- Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate, ultimately affecting bacterial growth and replication.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that 2-Ethanesulfonamidopropanoic acid showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings .

-

Cellular Mechanisms :

- Research involving human cell lines indicated that treatment with 2-Ethanesulfonamidopropanoic acid resulted in altered mitochondrial dynamics, similar to those observed with propionic acid treatments. This was characterized by increased fission events and changes in mitochondrial morphology, suggesting that the compound may also influence cellular metabolism and energy production .

-

Neuropharmacological Effects :

- A study focused on the neuropharmacological effects of sulfonamides indicated that they could modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The modulation of these receptors could provide therapeutic benefits for conditions such as schizophrenia and anxiety .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。